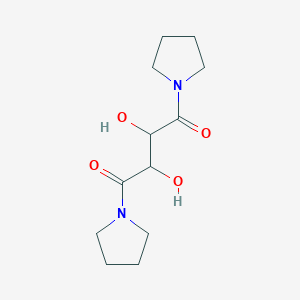![molecular formula C13H12N2O2S B2589130 1-{4-羟基-3-[(嘧啶-2-基硫代)甲基]苯基}乙烷-1-酮 CAS No. 730992-37-7](/img/structure/B2589130.png)
1-{4-羟基-3-[(嘧啶-2-基硫代)甲基]苯基}乙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is a complex organic compound featuring a phenyl ring substituted with a hydroxy group, a pyrimidin-2-ylsulfanyl group, and an ethanone moiety
科学研究应用
1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidin-2-ylsulfanyl Intermediate: This step involves the reaction of pyrimidine with a suitable thiol reagent under controlled conditions to form the pyrimidin-2-ylsulfanyl group.
Substitution on the Phenyl Ring: The pyrimidin-2-ylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.
Hydroxy Group Introduction: The hydroxy group is introduced via electrophilic aromatic substitution.
Formation of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions: 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The pyrimidin-2-ylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
作用机制
The mechanism of action of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrimidin-2-ylsulfanyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-{4-Hydroxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-{4-Hydroxy-3-[(thiazol-2-ylsulfanyl)methyl]phenyl}ethan-1-one: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness: 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is unique due to the presence of the pyrimidin-2-ylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
1-[4-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)10-3-4-12(17)11(7-10)8-18-13-14-5-2-6-15-13/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGRSOKTQCMITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
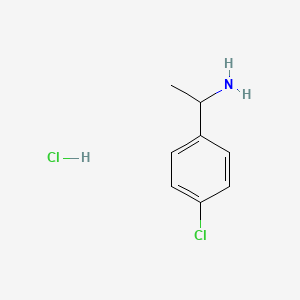
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2589049.png)
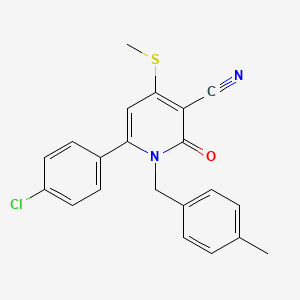
![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)

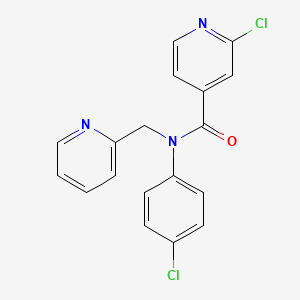
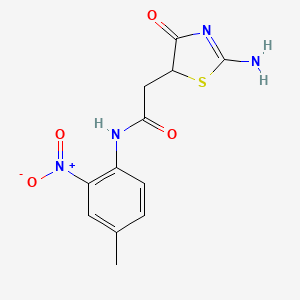
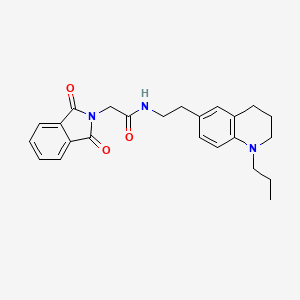
![2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile](/img/structure/B2589062.png)
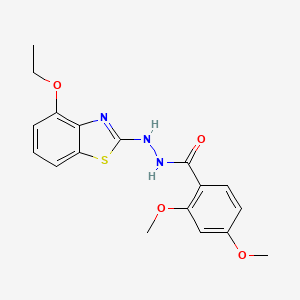
![2-{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2589065.png)

![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2589068.png)
